molecular formula C9H8FN3 B1355081 5-(4-fluorophenyl)-1H-imidazol-2-amine CAS No. 60472-17-5

5-(4-fluorophenyl)-1H-imidazol-2-amine

Cat. No.: B1355081
CAS No.: 60472-17-5
M. Wt: 177.18 g/mol
InChI Key: ANHNVGOEKUWHGJ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-fluorophenyl)-1H-imidazol-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced imidazole derivatives.

    Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various reaction conditions.

Major Products Formed:

  • Oxidized imidazole derivatives
  • Reduced imidazole derivatives
  • Substituted imidazole derivatives

Scientific Research Applications

Chemistry: 5-(4-fluorophenyl)-1H-imidazol-2-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways involved in its action are still under investigation, but it is believed to interact with key signaling molecules and pathways in cells.

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-1H-imidazol-2-amine
  • 5-(4-bromophenyl)-1H-imidazol-2-amine
  • 5-(4-methylphenyl)-1H-imidazol-2-amine

Comparison: Compared to its analogs, 5-(4-fluorophenyl)-1H-imidazol-2-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the compound’s reactivity and interaction with biological targets. This makes this compound more stable and potentially more effective in certain applications compared to its chlorinated, brominated, or methylated counterparts.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHNVGOEKUWHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515124
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60472-17-5
Record name 5-(4-Fluorophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1H-imidazol-2-amine
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